Ginsenoside Ra2

Overview

Description

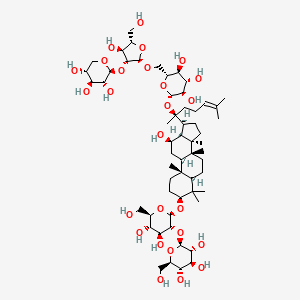

Ginsenoside Ra2 is a protopanaxadiol (PPD)-type saponin found predominantly in Panax ginseng, particularly in mountain-cultivated varieties. Its molecular formula is C₅₈H₉₈O₂₆, with a molecular weight of 1211.396 g/mol (CAS No. 83459-42-1) . Structurally, it features a PPD aglycone core with sugar moieties attached at the C-3 and C-20 positions: -Glc2-Glc at C-3 and -Glc6-Ara(f)2-Xyl at C-20, distinguishing it from other ginsenosides . Key MS/MS fragmentation patterns include characteristic ions at m/z 1209.6271 ([M-H]⁻), 783.4898, and 459.3874, aiding in its identification .

This compound serves as a quality marker for differentiating mountain-cultivated ginseng (MCG) from garden-grown ginseng (GG), with higher abundance in MCG due to environmental stress adaptations . Its pharmacological roles span immune modulation, metabolic regulation, and antiviral activity, as detailed below.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ginsenoside Ra2 involves the extraction and purification from ginseng roots. Traditional methods include solvent extraction followed by chromatographic techniques to isolate the compound. Recent advances in synthetic biology have enabled the production of ginsenosides using engineered microorganisms such as Saccharomyces cerevisiae . This method involves the expression of key enzymes involved in the biosynthetic pathway of ginsenosides, allowing for large-scale production.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of ginseng plants, followed by extraction using solvents like ethanol or methanol. The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ra2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions can modify the structure of this compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bonds in this compound, resulting in the formation of aglycones and sugar moieties.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the hydroxyl groups in this compound, leading to the formation of oxidized derivatives.

Glycosylation: Glycosyltransferases can add sugar moieties to the aglycone structure of this compound, forming glycosylated derivatives.

Major Products: The major products formed from these reactions include various deglycosylated and oxidized derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Therapeutic Applications

- Anti-inflammatory Effects

- Anti-fibrotic Properties

-

Potential Anti-cancer Activity

- While direct evidence of anti-cancer activity specific to this compound is limited, related ginsenosides have shown promise in cancer therapy. For instance, ginsenosides can induce apoptosis in cancer cells by modulating key signaling pathways such as Bcl-2/Bax/Caspase-3 . Research into Ra2's role in enhancing the efficacy of conventional chemotherapy agents is ongoing.

- Cardiovascular Health

Case Study 1: Anti-inflammatory Effects

A study involving LPS-stimulated RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Case Study 2: Skin Fibrosis

In vitro studies have shown that this compound inhibits collagen production in human dermal fibroblasts, suggesting its application in treating skin fibrosis conditions such as keloids or hypertrophic scars .

Data Table: Summary of Pharmacological Effects

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Ginsenosides

Structural Differences

Ginsenoside Ra2 belongs to the PPD-type saponins, sharing a tetracyclic triterpenoid core with Ra1, Ra3, Rb1, and Rd. However, variations in sugar substituents critically influence bioactivity:

Key Notes:

- Ra1 vs. Ra2: Differ in arabinose configuration (Ara(p) in Ra1 vs. Ara(f) in Ra2) at C-20, impacting solubility and receptor binding .

- Ra3: Contains an additional arabinose unit, increasing molecular complexity and altering pharmacokinetics .

- Rb1 : Simpler glycosylation (two glucose units at C-20) correlates with stronger metabolic effects .

Pharmacological Activities

Aldose Reductase (AR) Inhibition

This compound exhibits moderate AR inhibitory activity (IC₅₀ = 82.43 µM), weaker than Ra1 (75.55 µM) and Rb3 (78.99 µM), but stronger than Rb1 (93.32 µM). This trend aligns with the "sugar moiety rule": fewer sugars enhance AR inhibition. For example, aglycones like protopanaxadiol (IC₅₀ = 0.36 µM) are far more potent .

Antiviral Activity Against SARS-CoV-2

Ra2 binds the SARS-CoV-2 spike protein S1 subunit with high affinity, disrupting ACE2 receptor interaction. Notably, it shows low cytotoxicity (CC₅₀ > 100 µM in human lung cells), outperforming Rb3 (CC₅₀ > 100 µM) and berberine (CC₅₀ = 13 µM) .

Metabolic and Immune Pathways

Ra2 modulates 12 immune-related pathways (e.g., mTOR, apoptosis) and 9 metabolic pathways (e.g., glycolysis, TCA cycle), akin to Rb1 and Rg1. However, Ra2 uniquely upregulates NK cell-mediated cytotoxicity, suggesting tailored immunomodulatory effects .

Biological Activity

Ginsenoside Ra2 is a saponin derived from Panax ginseng, a plant known for its numerous health benefits. This compound has garnered attention in recent years due to its potential therapeutic effects across various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound belongs to the protopanaxadiol (PPD) group of ginsenosides and has a specific chemical structure characterized by multiple sugar moieties. Its structure can be described as follows:

- Chemical Formula : C₃₃H₄₆O₁₁

- Structure : Contains five sugar units linked to the aglycone core, with significant hydroxyl groups at specific positions.

The biological activity of this compound is thought to be influenced by its ability to interact with various cellular pathways, including:

- Modulation of cell signaling pathways such as NF-κB and MAPK.

- Regulation of apoptotic pathways , promoting cell death in cancer cells.

- Influence on inflammatory responses , contributing to its anti-inflammatory effects.

Pharmacological Effects

This compound has been studied for its diverse pharmacological activities. Key findings from various studies are summarized below:

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Q & A

Basic Research Questions

Q. 1.1. How can Ginsenoside Ra2 be distinguished from structurally similar ginsenosides in Panax ginseng extracts?

Methodological Answer:

- Analytical Techniques : Use high-resolution liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) to differentiate this compound based on its unique molecular weight (1211.396 g/mol) and sugar moieties (e.g., -Glc6-Ara(f)2-Xyl at R2) .

- Structural Elucidation : Compare retention times, fragmentation patterns, and nuclear magnetic resonance (NMR) data against reference standards. Prioritize open-access databases like PubChem for cross-validation, avoiding unreliable commercial sources .

Q. 1.2. What experimental models are optimal for preliminary screening of this compound’s bioactivity?

Methodological Answer:

- In Vitro Models : Use cell lines (e.g., HepG2 for hepatoprotective studies or RAW 264.7 macrophages for anti-inflammatory assays) to assess dose-dependent effects. Include positive controls (e.g., dexamethasone for inflammation) and validate via Western blotting for target proteins (e.g., NF-κB, TNF-α) .

- In Vivo Considerations : For translational relevance, select animal models with metabolic or inflammatory pathologies. Ensure ethical compliance with institutional guidelines for sample size and humane endpoints .

Advanced Research Questions

Q. 2.1. How can metabolomics approaches elucidate the biosynthetic pathways of this compound in Panax ginseng?

Methodological Answer:

- Pathway Mapping : Combine transcriptomic data (RNA-seq) with LC-MS-based metabolomics to identify key enzymes (e.g., glycosyltransferases) involved in Ra2’s sugar moiety additions. Use Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis for annotation .

- Isotope Labeling : Track carbon flux using ¹³C-labeled precursors in hydroponic cultures to validate biosynthetic intermediates .

Q. 2.2. What strategies resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer:

- Meta-Analysis : Systematically review studies using PRISMA guidelines, noting variables like administration routes (oral vs. intravenous), solvent systems (DMSO vs. aqueous), and detection limits of analytical methods .

- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict absorption differences caused by Ra2’s low solubility (predicted density: 1.47 g/cm³) .

Q. 2.3. How can researchers design experiments to study this compound’s synergistic effects in traditional Chinese medicine (TCM) formulations?

Methodological Answer:

- Network Pharmacology : Construct herb-compound-target networks using databases like TCMSP to identify Ra2’s interaction partners (e.g., Angelica sinensis compounds in “Danggui Buxue Tang”) .

- Orthogonal Array Testing : Systematically vary Ra2’s ratio with co-compounds (e.g., astragaloside IV) in cell-based assays to quantify synergy via Chou-Talalay combination indices .

Q. Methodological and Ethical Considerations

Q. 3.1. How should researchers address reproducibility challenges in this compound studies?

Methodological Answer:

- Protocol Standardization : Adopt the ARRIVE guidelines for animal studies, detailing extraction methods (e.g., ethanol vs. water), purity thresholds (>98% via HPLC), and storage conditions (-80°C for stability) .

- Data Transparency : Share raw LC-MS/MS files and NMR spectra in repositories like MetaboLights to enable cross-validation .

Q. 3.2. What ethical frameworks govern the use of this compound in human clinical trials?

Methodological Answer:

- Informed Consent : Disclose Ra2’s natural product status and potential off-target effects (e.g., hormonal modulation) in participant agreements .

- Conflict of Interest : Declare funding sources (e.g., herbal supplement companies) to avoid bias in data interpretation .

Q. Data Management and Reporting

Q. 4.1. How should large-scale datasets from this compound omics studies be organized?

Methodological Answer:

- FAIR Principles : Ensure data are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (ISA-Tab format), and Reusable (metadata with MIAME standards) .

- Version Control : Use Git repositories for code (e.g., R scripts for metabolomics analysis) and electronic lab notebooks (ELNs) for experimental logs .

Q. 4.2. What statistical methods are appropriate for analyzing dose-response relationships in Ra2 studies?

Methodological Answer:

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBIBJSWHIZNCA-BGPUAMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317134 | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83459-42-1 | |

| Record name | Ginsenoside Ra2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.